5-Methyl-1-oxo-6-phenyl-1lambda~5~-pyrimidine
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Overview
Description
5-methyl-4-phenyl-pyrimidine 3-oxide is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-phenyl-pyrimidine 3-oxide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-oxobutanenitrile with formamide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of 5-methyl-4-phenyl-pyrimidine 3-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-phenyl-pyrimidine 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-methyl-4-phenyl-pyrimidine 3-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-pyrimidine 3-oxide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-phenyl-pyrimidine 3-oxide
- 5-methyl-4-phenyl-pyrimidine
- 4-phenyl-pyrimidine 3-oxide
Uniqueness
5-methyl-4-phenyl-pyrimidine 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57270-09-4 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-1-oxido-6-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-7-12-8-13(14)11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
KCLOFUWUQSVTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C[N+](=C1C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
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